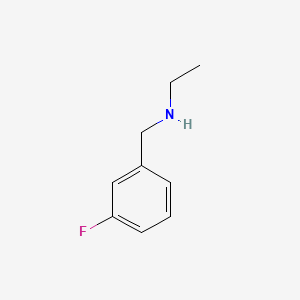

N-Ethyl-3-fluorobenzylamine

Description

Thematic Overview of Fluorinated Benzylamine (B48309) Chemistry in Modern Organic Synthesis and Materials Science

The introduction of fluorine into benzylamine scaffolds dramatically alters their physicochemical properties, a phenomenon that is harnessed in both organic synthesis and materials science. Fluorine's high electronegativity and relatively small size compared to other halogens allow it to modulate properties such as lipophilicity, metabolic stability, and binding affinity without introducing significant steric bulk. tandfonline.com In medicinal chemistry, this has led to the development of fluorinated benzylamine derivatives with enhanced biological activity. For instance, fluorinated benzylamines have been investigated as potential anticonvulsants and enzyme inhibitors. nih.govontosight.ai

In the realm of materials science, fluorinated benzylamines are utilized in the creation of advanced materials with tailored properties. For example, they have been incorporated into the structure of 2D hybrid perovskites, where the fluorine substitution influences the material's bandgap and stability, making them promising for applications in solar cells. researchgate.net The ability of the fluorine atom to form hydrogen bonds and influence electronic distribution contributes to the unique characteristics of these materials. tandfonline.com

The synthesis of fluorinated benzylamines itself is an active area of research, with methods such as reductive amination of fluorinated aldehydes and ketones providing efficient routes to these valuable compounds. tandfonline.com Researchers continuously seek greener and more efficient synthetic methodologies to access these building blocks. cas.cn

Significance of N-Ethyl-3-fluorobenzylamine and Related Structures as Key Intermediates and Functional Molecules

This compound, with its characteristic ethyl and meta-fluorine substituents on the benzylamine core, serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure allows for further functionalization at the nitrogen atom or the aromatic ring, making it a versatile building block for creating a library of derivatives with diverse properties.

In organic synthesis, this compound is employed in the construction of larger, biologically active compounds. For example, it can be a precursor for the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and membrane permeability of the final drug molecule. tandfonline.com Research has shown that related fluorinated benzylamine structures are used in the synthesis of inhibitors for enzymes like the Pseudomonas aeruginosa type III secretion system.

Furthermore, this compound and its analogs are valuable in the development of new materials. The incorporation of this moiety can influence the electronic and physical properties of polymers and other materials. The study of its reactivity and interaction with other molecules is essential for designing new functional materials with specific applications.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound and related fluorinated compounds is vibrant and expanding. There is a growing demand for fluorine derivatives in various sectors, including pharmaceuticals and agrochemicals, which drives the research and development in this area. researchandmarkets.commordorintelligence.com

A significant area of ongoing research is the development of novel and more efficient methods for the synthesis of fluorinated compounds, including late-stage fluorination techniques that allow for the introduction of fluorine into complex molecules at a later stage of the synthesis. rsc.org Electrochemical methods for fluorination are also being explored as a greener alternative to traditional methods. acs.org

Future research directions for this compound are likely to focus on several key areas:

Medicinal Chemistry: The exploration of this compound as a scaffold for the development of new therapeutic agents will likely continue. This includes the synthesis and biological evaluation of its derivatives against a wide range of diseases. The unique properties imparted by the fluorine atom make it an attractive starting point for drug discovery programs. tandfonline.comontosight.ai

Materials Science: The use of this compound in the design of new functional materials is a promising avenue for future research. This could include its incorporation into polymers, liquid crystals, and organic electronics, where its specific properties can be exploited to create materials with enhanced performance. researchgate.net

Catalysis: The catalytic applications of metal complexes containing fluorinated benzylamine ligands are another area of potential investigation. The electronic properties of the fluorinated ring could influence the catalytic activity and selectivity of such complexes.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(3-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPAPLIQQTVEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238115 | |

| Record name | Benzenemethanamine, N-ethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-85-8 | |

| Record name | N-Ethyl-3-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-ethyl-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl[(3-fluorophenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Ethyl 3 Fluorobenzylamine and Its Derivatives

Established Pathways for the Preparation of Secondary Amines with Fluorobenzyl Moieties

Traditional methods for synthesizing secondary amines like N-Ethyl-3-fluorobenzylamine often involve reductive amination, N-alkylation, and nucleophilic substitution reactions. These pathways are well-documented and widely employed in organic synthesis.

Reductive Amination Protocols

Reductive amination is a highly effective method for the synthesis of amines. amanote.com This process typically involves the reaction of a carbonyl compound, in this case, 3-fluorobenzaldehyde (B1666160), with an amine, such as ethylamine (B1201723), to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. rug.nl

The general reaction is as follows: 3-Fluorobenzaldehyde + Ethylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

Key to the success of this one-pot reaction is the use of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde. rug.nl Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred for this reason. rug.nl The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and can be catalyzed by the addition of a small amount of acid to facilitate imine formation. researchgate.net

Table 1: Reductive Amination of 3-Fluorobenzaldehyde with Ethylamine

| Aldehyde | Amine | Reducing Agent | Solvent | Catalyst | Product |

|---|---|---|---|---|---|

| 3-Fluorobenzaldehyde | Ethylamine | Sodium Borohydride | Ethanol | Acetic Acid (catalytic) | This compound |

| 3-Fluorobenzaldehyde | Ethylamine | Sodium Cyanoborohydride | Methanol | - | This compound |

| 3-Fluorobenzaldehyde | Ethylamine | Sodium Triacetoxyborohydride | Dichloromethane | Acetic Acid (catalytic) | This compound |

N-Alkylation Strategies Utilizing Diverse Catalytic Systems

N-alkylation offers another direct route to this compound. This approach involves the reaction of a primary amine, 3-fluorobenzylamine, with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or iodide). The reaction is often promoted by a base to neutralize the hydrogen halide formed as a byproduct. However, a significant challenge in this method is controlling the extent of alkylation, as the secondary amine product can undergo further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. researchgate.net

To enhance selectivity for the desired secondary amine, various catalytic systems have been developed. These include the use of specific bases and catalysts that can modulate the reactivity of the amine and the alkylating agent. For instance, cesium carbonate has been shown to be an effective base for promoting mono-N-alkylation of primary benzylamines with alkyl halides in DMF. researchgate.net Other approaches utilize transition metal catalysts to facilitate the N-alkylation process under milder conditions.

Table 2: N-Alkylation of 3-Fluorobenzylamine

| Amine | Alkylating Agent | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 3-Fluorobenzylamine | Ethyl Bromide | Potassium Carbonate | Acetonitrile | This compound |

| 3-Fluorobenzylamine | Ethyl Iodide | Cesium Carbonate | DMF | This compound |

| 3-Fluorobenzylamine | Diethyl Sulfate | Sodium Hydroxide | Water/Toluene (Phase Transfer) | This compound |

Nucleophilic Substitution Reactions for Constructing Fluorobenzylamine Scaffolds

The construction of the this compound scaffold can also be achieved through nucleophilic substitution, where the roles of the nucleophile and electrophile are reversed compared to N-alkylation. In this strategy, ethylamine acts as the nucleophile, and a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide or chloride) serves as the electrophile.

The reaction is typically carried out in a polar solvent and may be heated to increase the reaction rate. Similar to N-alkylation, over-alkylation can be a competing side reaction, leading to the formation of diethyl(3-fluorobenzyl)amine. The use of a large excess of the amine nucleophile can help to favor the formation of the primary substitution product.

Advanced Synthetic Transformations Leading to this compound Analogues

Beyond the classical methods, advanced synthetic strategies offer more sophisticated and often more efficient routes to this compound and its derivatives. These methods can provide greater control over selectivity and may proceed under milder reaction conditions.

Ligand-Promoted Deaminative Coupling Reactions

Ligand-promoted deaminative coupling represents a modern approach to the formation of C-N bonds. This methodology can, in principle, be applied to the synthesis of unsymmetrical secondary amines. While specific examples for this compound are not prevalent in the literature, the general strategy involves the coupling of two different primary amines with the elimination of ammonia (B1221849), often catalyzed by a transition metal complex with a specific ligand. This approach is advantageous as it avoids the use of alkylating agents and can offer high atom economy.

Multi-component Reactions Incorporating Fluorobenzylamine Fragments

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not widely reported, MCRs that incorporate fluorobenzylamine or 3-fluorobenzaldehyde as one of the components can be envisioned for the synthesis of more complex analogues. For example, a Passerini or Ugi reaction involving 3-fluorobenzaldehyde could lead to the formation of α-acyloxy or α-amino carboxamide derivatives containing the 3-fluorobenzyl moiety. These products could then potentially be converted to this compound analogues through subsequent chemical transformations.

Functionalization of the Aromatic and Alkyl Moieties of this compound

The molecular structure of this compound offers multiple sites for chemical modification, including the aromatic ring and the N-alkyl group. Functionalization of these moieties allows for the creation of a diverse library of derivatives with tailored properties for various applications, including as intermediates in the synthesis of more complex molecules.

Aromatic Ring Functionalization: The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The fluorine atom and the ethylamino-methyl group (-CH₂NHCH₂CH₃) act as directing groups, influencing the position of incoming substituents. The fluorine atom is an ortho-, para- director, while the alkylamino group is also an ortho-, para- director. The interplay of these directing effects guides the regioselectivity of reactions such as nitration, halogenation, and sulfonation. The functionalization of such planar aromatic rings is often straightforward and economical. rsc.org For instance, nitration can introduce nitro groups onto the ring, which can be subsequently reduced to form amino groups, providing a handle for further derivatization.

Alkyl Moiety Functionalization: The nitrogen atom of the ethylamino group is a key site for functionalization. It can undergo a variety of reactions, including acylation and further alkylation. Acylation, for example, involves reacting this compound with acyl chlorides or anhydrides to form amides. mdpi.com This transformation can be useful for installing protecting groups or for building more complex molecular architectures. Further alkylation at the nitrogen center can lead to the formation of tertiary amines. For example, reaction with ethyl bromodifluoroacetate can lead to N-ethylation under certain conditions. researchgate.net

The table below summarizes potential functionalization reactions for this compound.

| Reaction Type | Reagent(s) | Moiety Functionalized | Product Type |

| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring | Nitro-N-ethyl-3-fluorobenzylamine |

| Halogenation | Br₂ / FeBr₃ | Aromatic Ring | Bromo-N-ethyl-3-fluorobenzylamine |

| Acylation | Acyl Chloride / Base | Alkyl (Nitrogen) | N-acyl-N-ethyl-3-fluorobenzylamine |

| N-Alkylation | Alkyl Halide | Alkyl (Nitrogen) | Quaternary Ammonium Salt |

Stereoselective Synthesis and Chiral Resolution of Optically Active Fluorobenzylamine Derivatives

Chirality is a critical aspect in the synthesis of many biologically active compounds. For derivatives of this compound, controlling the stereochemistry at the benzylic carbon (the carbon attached to the aromatic ring and the nitrogen) can be crucial. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective Synthesis: This approach aims to directly produce a single enantiomer or diastereomer. One strategy involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) where a chiral Lewis base is employed. nih.gov This method allows for the stereoselective functionalization of an enantiotopic fluorine atom, creating chiral centers with high stereospecificity. nih.gov Another approach is asymmetric deprotonation using a chiral base, which is formed when an organolithium reagent complexes with a chiral ligand like sparteine. whiterose.ac.uk This chiral base can selectively deprotonate one enantiotopic proton, leading to a diastereo-enriched intermediate that can be quenched with an electrophile to yield the desired chiral product. whiterose.ac.uk

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, optically active components. wikipedia.org This is a widely used technique when direct stereoselective synthesis is not feasible.

Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This is the most common method for resolving amines. wikipedia.org The racemic amine is reacted with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Preferential Crystallization: This method, also known as resolution by entrainment, can be applied to racemic mixtures that crystallize as conglomerates (a physical mixture of enantiopure crystals). wikipedia.org By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, crystallization of that enantiomer is induced. wikipedia.org

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers in a racemic mixture. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, enriched enantiomer.

The table below compares various chiral resolution techniques applicable to fluorobenzylamine derivatives.

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities. wikipedia.org | Widely applicable, well-established technique. wikipedia.org | Can be laborious, success is not guaranteed, at least 50% of material is discarded or must be racemized. wikipedia.org |

| Preferential Crystallization | Seeding a supersaturated solution to induce crystallization of one enantiomer. wikipedia.orgresearchgate.net | Can be highly efficient, avoids use of resolving agents. | Only applicable to systems that form conglomerates (5-10% of all racemates). wikipedia.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent. whiterose.ac.uk | Can provide high enantiomeric excess. | Maximum theoretical yield for the recovered starting material is 50%. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. wikipedia.org | Can be used for both analytical and preparative separations. | Can be expensive, especially for large-scale production. |

Optimization of Reaction Parameters and Process Intensification in this compound Production

The efficient and safe production of this compound on an industrial scale requires careful optimization of reaction parameters and consideration of process intensification strategies. Common synthetic routes include the reductive amination of 3-fluorobenzaldehyde with ethylamine or the alkylation of 3-fluorobenzylamine.

Optimization of Reaction Parameters: The yield and purity of the final product are highly dependent on reaction conditions. Key parameters that are typically optimized include:

Temperature: Affects reaction rate and selectivity.

Pressure: Particularly important in catalytic hydrogenations.

Catalyst: The choice and concentration of the catalyst can dramatically influence reaction efficiency. For example, in the synthesis of the related p-fluorobenzylamine, a nano nickel catalyst has been used in the reductive amination of p-fluorobenzaldehyde. google.com

Solvent: The solvent can affect reagent solubility, reaction rates, and product isolation.

Reactant Stoichiometry: The molar ratio of reactants is adjusted to maximize conversion and minimize side products.

A patent for the preparation of p-fluorobenzylamine outlines a process where p-fluorobenzaldehyde, methanol, and liquefied ammonia are reacted in an autoclave with a nano nickel catalyst under hydrogen pressure. google.com The reaction is heated to between 50-120°C with a hydrogen pressure of 1-3 MPa for several hours. google.com Such parameters would be starting points for the optimization of this compound synthesis.

| Parameter | Range/Type | Impact on Synthesis | Example from Similar Synthesis google.com |

| Temperature | 50 - 150 °C | Influences reaction kinetics and selectivity. | 50 - 120 °C |

| Pressure | 1 - 5 MPa | Drives hydrogenation reactions to completion. | 1 - 3 MPa |

| Catalyst | Nickel, Palladium, etc. | Determines reaction pathway and efficiency. | Nano Nickel |

| Solvent | Methanol, Ethanol, etc. | Affects solubility and reaction environment. | Methanol |

Process Intensification: This is an approach to chemical process design that aims to create smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it For the production of fine chemicals like this compound, a key strategy is the shift from traditional batch reactors to continuous flow systems. cetjournal.it

Benefits of process intensification include:

Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, which reduces the risk associated with highly exothermic reactions. cetjournal.it

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for more efficient heat exchange, enabling better temperature control. cetjournal.it

Sustainability: The shift to continuous manufacturing can drastically reduce solvent volumes, leading to a more environmentally friendly process. cetjournal.it

By implementing continuous flow configurations, such as a series of tubular reactors, the production of this compound can be made more reproducible, cost-effective, and inherently safer. cetjournal.it

Advanced Spectroscopic and Structural Elucidation of N Ethyl 3 Fluorobenzylamine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

¹H (proton) and ¹³C NMR are primary techniques for the structural assignment of N-Ethyl-3-fluorobenzylamine. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the ethyl group's methylene (CH₂) protons, and the terminal methyl (CH₃) protons.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The presence of the electronegative fluorine atom significantly influences the chemical shifts of the aromatic carbons, with the carbon directly bonded to fluorine (C-F) showing a characteristic large coupling constant (¹JC-F).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are estimated based on typical values for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.90 - 7.30 | Multiplet |

| Benzyl (B1604629) CH₂ | ~3.80 | Singlet |

| Ethyl CH₂ | ~2.70 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are estimated based on typical values for similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~163 (d, ¹JC-F ≈ 245 Hz) |

| Aromatic CH | 113 - 130 |

| Aromatic C-CH₂ | ~142 |

| Benzyl CH₂ | ~53 |

| Ethyl CH₂ | ~45 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. princeton.edusdsu.edu

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, such as those within the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of protonated carbons. youtube.com

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure by linking different spin systems. youtube.com

For fluorinated compounds like this compound, advanced techniques such as ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) or dipolar correlation Magic Angle Spinning (MAS) NMR can provide through-space correlations, offering insights into the conformation and proximity of the fluorine atom to various protons in the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine would appear as a single, weak band around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring are expected above 3000 cm⁻¹, while those for the aliphatic ethyl and benzyl groups appear just below 3000 cm⁻¹. The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region. The C-F bond gives a strong absorption in the 1350-1100 cm⁻¹ range. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While C=C and other symmetric non-polar bonds tend to give strong Raman signals, the polar C-F and N-H bonds are often weaker. The combination of both FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound Analogues Data based on typical values for substituted benzylamines.

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 (weak) | Weak/Not observed |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 | 2850 - 2980 |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| C-N | Stretch | 1020 - 1250 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands in the UV region arise from π → π* transitions of the benzene (B151609) ring. The substitution on the ring, including the fluorobenzyl and ethylamino groups, can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The spectrum is typically recorded in a solvent like methanol (B129727) or ethanol. The presence of the amino group (an auxochrome) attached to the benzylic carbon can cause a slight red shift (bathochromic shift) of the benzene absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound Data estimated based on fluorobenzene (B45895) and benzylamine (B48309) chromophores.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |

|---|

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₉H₁₂FN).

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation of benzylamines is well-characterized. A key fragmentation pathway is the α-cleavage (benzylic cleavage), which involves the cleavage of the C-C bond between the benzyl group and the aromatic ring, or the C-N bond. For this compound, the most prominent fragmentation is expected to be the loss of an ethyl radical to form a stable iminium ion.

Table 5: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 153 | [C₉H₁₂FN]⁺˙ | Molecular Ion |

| 124 | [C₇H₇FN]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 109 | [C₇H₅F]⁺˙ | Loss of ethylamine (B1201723) |

X-ray Diffraction Studies for Precise Three-Dimensional Structural Determination

X-ray diffraction of a single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of this compound or a salt derivative (e.g., hydrochloride) would need to be grown.

Table 6: Representative Crystal Data Parameters for a Fluorobenzylamine Analogue This is hypothetical data based on similar small organic molecules and serves as an example of what would be determined.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.54 |

| Volume (ų) | 852.1 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to deduce detailed structural information, including bond lengths, bond angles, and torsion angles, which define the molecular conformation. mkuniversity.ac.in For analogues of this compound, this technique would provide unambiguous proof of their molecular structure and stereochemistry.

A hypothetical crystallographic data table for an analogue is presented below, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for an this compound Analogue

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₂FN |

| Formula weight | 153.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Åb = 5.432(2) Åc = 15.678(6) Åβ = 109.45(3)° |

| Volume | 812.3(5) ų |

| Z | 4 |

| Density (calculated) | 1.253 Mg/m³ |

| Absorption coefficient | 0.089 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 4589 |

| Independent reflections | 1876 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.123 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline or powdered solid samples. nih.gov It is particularly useful for identifying crystalline phases, determining the purity of a bulk sample, and analyzing polymorphism. nih.gov In the context of this compound analogues, PXRD could be used to confirm that the bulk material corresponds to the single crystal structure and to identify any crystalline impurities. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline solid.

The following table illustrates a hypothetical PXRD peak list for a crystalline batch of an this compound analogue.

Table 2: Hypothetical Powder X-ray Diffraction Peak List for an this compound Analogue

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 18.8 | 4.72 | 100 |

| 21.1 | 4.21 | 70 |

| 23.5 | 3.78 | 60 |

| 25.9 | 3.44 | 30 |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This method is employed to determine the thermal stability and decomposition profile of materials. For this compound analogues, TGA would provide critical information about their stability at elevated temperatures, the presence of any volatile components, and the temperature at which decomposition begins. The output is a thermogram, which plots mass change against temperature.

A hypothetical TGA data summary is provided below.

Table 3: Hypothetical Thermogravimetric Analysis Data for an this compound Analogue

| Parameter | Value |

|---|---|

| Sample mass | 5.23 mg |

| Heating rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of decomposition (Tₒ) | 215 °C |

| Temperature at 5% mass loss (T₅%) | 225 °C |

| Temperature at 50% mass loss (T₅₀%) | 280 °C |

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is a powerful tool for analyzing the surface chemistry of a sample. tib.eu In the study of this compound analogues, XPS could be used to confirm the presence and chemical environment of fluorine, nitrogen, and carbon atoms on the surface of a solid sample, which can be crucial for understanding surface reactivity and interactions. The binding energy of the core electrons is sensitive to the chemical environment of the atom. bnl.gov

The table below presents hypothetical XPS data for the key elements in an this compound analogue.

Table 4: Hypothetical X-ray Photoelectron Spectroscopy Data for an this compound Analogue

| Element | Core Level | Binding Energy (eV) | Atomic Concentration (%) |

|---|---|---|---|

| C | 1s | 284.8 (C-C, C-H)286.2 (C-N)287.5 (C-F) | 72.5 |

| N | 1s | 399.8 | 8.5 |

| F | 1s | 687.1 | 9.0 |

High-Resolution Gas-Phase Molecular Spectroscopy for Conformational Dynamics and Tunnelling Phenomena

High-resolution gas-phase molecular spectroscopy, particularly when combined with supersonic jet expansion, is a powerful method for studying the intrinsic properties of isolated molecules, free from solvent or crystal packing effects. This technique can provide highly accurate information about the rotational constants and conformational landscape of flexible molecules like this compound analogues.

Mass-resolved excitation spectroscopy (MRES) is a technique where a tunable laser is used to excite molecules to an electronically excited state, and the resulting ions are detected by a mass spectrometer. This allows for the recording of electronic spectra for specific masses, which is useful for distinguishing between different conformers or isotopologues. For analogues of this compound, MRES would reveal the number of stable conformers present in the gas phase and provide information about their relative energies.

The following table shows hypothetical data that could be obtained from an MRES study of an this compound analogue, indicating the presence of two distinct conformers.

Table 5: Hypothetical Mass-Resolved Excitation Spectroscopy Data for Conformers of an this compound Analogue

| Conformer | S₁ ← S₀ Origin (cm⁻¹) | Relative Intensity |

|---|---|---|

| A | 37550.2 | 1.0 |

Computational Chemistry and Molecular Modeling Studies of N Ethyl 3 Fluorobenzylamine

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethyl-3-fluorobenzylamine. These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic distribution, energy, and spectroscopic characteristics.

Ab Initio and Density Functional Theory (DFT) Methods (e.g., HF, B3LYP, BVP86, PBEPBE)

Ab initio and Density Functional Theory (DFT) methods are powerful tools for obtaining highly accurate information about the electronic structure of molecules. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. DFT methods, including the widely used B3LYP, BVP86, and PBEPBE functionals, incorporate electron correlation effects, often leading to more accurate results with a favorable computational cost. nih.govnih.gov

For this compound, these calculations can predict a range of properties, including optimized molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and electronic excitation properties.

Table 1: Representative Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 Debye |

Note: The data in this table is hypothetical and serves as a representative example of the types of results obtained from DFT calculations.

Semi-Empirical Methodologies (e.g., PM3) for Initial Conformational Screening

While ab initio and DFT methods are highly accurate, they can be computationally expensive for large-scale conformational searches. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster alternative by incorporating empirical parameters to simplify the calculations. ucsb.eduuni-muenchen.de These methods are particularly useful for initial conformational screening to identify low-energy conformers of this compound. The resulting geometries can then be further optimized using more rigorous DFT or ab initio methods. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The conformational flexibility of this compound, particularly the rotation around the C-N and C-C single bonds, is critical to its biological activity. Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This exploration helps to identify the most stable (lowest energy) conformations and the energy barriers between them. Such studies can reveal the preferred spatial arrangement of the ethyl and fluorobenzyl groups. researchgate.netresearchgate.net

Molecular Dynamics Simulations to Explore Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent or interacting with a biological membrane. tandfonline.comacs.orgnih.gov

These simulations offer insights into the molecule's flexibility, the time scales of conformational transitions, and the influence of the surrounding environment on its structure. For this compound, MD can reveal how the molecule explores its conformational space, which is crucial for understanding how it might adapt its shape to bind to a receptor. nih.govnih.govmdpi.com

Molecular Docking and Pharmacophore Modeling for Ligand-Target Recognition and Mechanism of Action

To understand the potential biological activity of this compound, molecular docking and pharmacophore modeling are invaluable computational tools. These methods are used to predict how a small molecule (ligand) like this compound might interact with a biological target, such as a protein receptor. researchgate.netmdpi.com

Prediction of Ligand Binding Modes and Affinities

Molecular docking simulations place the this compound molecule into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. This process can identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.comdergipark.org.tr

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.govresearchgate.netdovepress.com A pharmacophore model for this compound can be developed based on its structure and known active compounds for a particular target. This model can then be used to screen large databases of molecules to identify other potential binders. researchgate.netuniv-tlemcen.dz

Table 2: Representative Predicted Binding Affinity of this compound with a Hypothetical Target Protein

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| AutoDock Vina | -7.2 | Tyr123, Phe256, Ser120 |

| Glide | -6.8 | Tyr123, Leu255, Asn121 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from molecular docking studies.

Computational Approaches in Structure-Based Drug Design

Structure-based drug design (SBDD) leverages three-dimensional structural information of biological targets to design and optimize ligands. nih.govnih.gov In the context of this compound, computational approaches are instrumental in elucidating its potential interactions with a target protein, guiding the design of more potent and selective analogs.

A primary tool in SBDD is molecular docking . This method predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. mdpi.commdpi.com For this compound, docking simulations would be performed by placing the molecule into the active site of a target receptor. The software would then explore various conformations and orientations of the ligand, scoring them based on a force field that approximates the binding energy. mdpi.com The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the binding pocket. For instance, the fluorine atom on the benzyl (B1604629) ring could form favorable interactions with specific residues, while the ethylamino group could act as a hydrogen bond donor or acceptor.

To enhance the accuracy of these predictions, quantum mechanics/molecular mechanics (QM/MM) calculations can be employed. profacgen.comnih.gov This hybrid method treats the ligand and the immediate residues in the active site with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. profacgen.com This approach provides a more accurate representation of electronic effects, such as charge distribution and polarization, which are crucial for understanding the nuances of ligand-protein interactions. rowansci.com For this compound, a QM/MM study could provide a more refined understanding of the binding mode and a more accurate estimation of the binding free energy compared to classical molecular docking alone.

The insights gained from these computational studies can guide the synthetic efforts to modify this compound to improve its pharmacological profile. For example, if docking studies reveal a void in the binding pocket, the molecule could be functionalized to fill that space, potentially increasing its binding affinity.

| Computational Technique | Application to this compound | Key Insights |

| Molecular Docking | Prediction of binding mode and affinity within a target protein's active site. | Identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| QM/MM Calculations | Refinement of binding energetics and electronic interactions at the active site. | More accurate binding free energy and detailed understanding of electronic effects. |

| Molecular Dynamics (MD) Simulations | Analysis of the stability of the ligand-protein complex over time. | Information on conformational changes and the role of solvent molecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.orgnih.gov These models are valuable in predictive toxicology and drug discovery for screening large libraries of compounds and prioritizing them for synthesis and experimental testing. ljmu.ac.ukresearchgate.net

For a series of benzylamine (B48309) derivatives, including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. The process would involve several steps:

Data Set Collection: A dataset of benzylamine analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electronic properties). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity. youtube.com

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability. ajchem-a.com

Once a validated QSAR model is established, it can be used to predict the biological activity of novel benzylamine derivatives, including isomers and substituted analogs of this compound, before they are synthesized. This allows for the in silico design of more potent compounds.

Below is a hypothetical QSAR data table for a series of benzylamine derivatives:

| Compound | LogP | Molecular Weight | Polar Surface Area | Experimental pIC50 | Predicted pIC50 |

| N-Methyl-benzylamine | 1.8 | 121.18 | 12.03 | 5.2 | 5.3 |

| N-Ethyl-benzylamine | 2.3 | 135.21 | 12.03 | 5.5 | 5.6 |

| This compound | 2.5 | 153.20 | 12.03 | 6.1 | 6.0 |

| N-Propyl-3-fluorobenzylamine | 3.0 | 167.23 | 12.03 | 6.4 | 6.5 |

| N-Ethyl-4-chlorobenzylamine | 3.1 | 169.65 | 12.03 | 5.9 | 5.8 |

In Silico Prediction of Reactivity Pathways and Mechanistic Insights

Computational methods can provide valuable insights into the chemical reactivity and metabolic fate of this compound. Understanding its potential metabolic pathways is crucial, as metabolites can be responsible for both therapeutic effects and toxicity. nih.gov

In silico metabolism prediction tools utilize knowledge-based systems and machine learning models to predict the likely sites of metabolism and the resulting metabolites. researchgate.net For this compound, these tools would likely predict several potential metabolic reactions, including:

N-dealkylation: Removal of the ethyl group to form 3-fluorobenzylamine.

Oxidative deamination: Conversion of the amine to an aldehyde, followed by oxidation to 3-fluorobenzoic acid.

Aromatic hydroxylation: Addition of a hydroxyl group to the fluorophenyl ring, although the position of the fluorine atom might influence the regioselectivity of this reaction.

α-carbon hydroxylation: This is a key activation step for the carcinogenicity of some N-nitrosamines and could be a potential pathway for related structures. nih.gov

Quantum chemical calculations can be used to investigate the reaction mechanisms of these metabolic transformations. acs.org By calculating the activation energies for different pathways, researchers can predict the most likely metabolic routes. For instance, the stability of potential reactive intermediates, such as nitrenium ions, can be assessed, which is important for predicting potential genotoxicity. imrpress.comresearchgate.net

Computational tools can also predict the reactivity of this compound towards various reagents and biological macromolecules. This information is valuable for understanding its potential for forming covalent adducts with proteins or DNA, which can be a mechanism of toxicity. nih.gov

Theoretical Vibrational Spectroscopy and Comparative Analysis with Experimental Data

Theoretical vibrational spectroscopy, typically performed using quantum chemical methods like Density Functional Theory (DFT), is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. core.ac.ukspectroscopyonline.com

For this compound, DFT calculations can be used to predict its vibrational frequencies and the corresponding intensities of the IR and Raman bands. nih.gov The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies are then calculated at the optimized geometry. These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other approximations in the computational method. core.ac.uk

The calculated vibrational spectrum can then be compared with an experimentally obtained spectrum. This comparison allows for a detailed assignment of the experimental bands to specific vibrational modes of the molecule, such as C-H stretching, N-H bending, and C-F stretching. researchgate.net For example, the characteristic vibrational frequency of the C-F bond in fluorobenzene (B45895) derivatives can be accurately predicted and identified in the experimental spectrum. nih.govacs.org

This comparative analysis can confirm the molecular structure of a synthesized compound and provide insights into its conformational properties. Any significant discrepancies between the theoretical and experimental spectra could indicate the presence of impurities, different conformers, or intermolecular interactions in the experimental sample. researchgate.net

Below is a hypothetical table comparing theoretical and experimental vibrational frequencies for this compound:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| ν1 | 3085 | 3088 | Aromatic C-H stretch |

| ν2 | 2975 | 2978 | Aliphatic C-H stretch |

| ν3 | 1610 | 1612 | C=C stretch (aromatic) |

| ν4 | 1480 | 1485 | CH₂ scissoring |

| ν5 | 1255 | 1260 | C-N stretch |

| ν6 | 1150 | 1155 | C-F stretch |

| ν7 | 880 | 882 | Aromatic C-H out-of-plane bend |

Environmental Considerations and Degradation Pathways of Fluorinated Benzylamines

Environmental Fate and Transport of Fluorinated Benzylamine (B48309) Analogues

The environmental fate of a chemical compound is dictated by its physical and chemical properties, which influence its distribution and persistence in various environmental compartments. For fluorinated benzylamines, the strong carbon-fluorine bond and the basicity of the amine group are key determinants of their behavior.

Assessment of Environmental Persistence in Various Compartments (Terrestrial and Aquatic Systems)

The persistence of organic compounds in the environment is a significant concern. Aromatic amines, as a class, exhibit a range of persistence levels. imrpress.comacs.org Some, like certain phenylurea pesticide-derived anilines, are known to be persistent in aquatic environments. imrpress.com The introduction of a fluorine atom to the aromatic ring, as seen in N-Ethyl-3-fluorobenzylamine, is generally expected to increase persistence. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making fluoroaromatic compounds often resistant to both chemical and biological degradation. acs.orgrsc.org

Tertiary amines, a classification that can be conceptually related to the substituted nature of this compound, have been noted for their resistance to degradation and potential for environmental persistence. acs.org Due to their relatively high water solubility, aromatic amines can readily permeate through soil and contaminate groundwater. imrpress.com

Table 1: General Persistence of Aromatic Amines in Environmental Compartments

| Environmental Compartment | General Persistence of Aromatic Amines | Influencing Factors |

|---|---|---|

| Aquatic Systems | Variable; some analogues are persistent | Substitution patterns, microbial activity, sunlight exposure |

| Terrestrial Systems | Can persist, with potential for groundwater contamination | Soil composition, microbial populations, pH, moisture |

Investigation of Degradation Mechanisms, including Aquatic Photolysis

Several abiotic and biotic processes can contribute to the degradation of aromatic amines in the environment. For benzylamines, photodegradation is a relevant pathway. Visible light photocatalysis has been shown to induce the oxidation of benzylamines. nih.govwikipedia.org The degradation of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine has been studied during chlorination and chloramination processes, which are common in wastewater treatment. The primary degradation pathway involves the formation of an imine, followed by hydrolysis to an aldehyde and a lower-order amine. rsc.org

The presence of the fluorine atom in this compound can influence these degradation pathways. While the C-F bond is generally stable, microbial degradation of some fluoroaromatics can occur, often initiated by enzymatic action on other parts of the molecule. acs.org Anaerobic biodegradation of certain fluorobenzoates has been observed under denitrifying conditions, leading to the release of fluoride (B91410) ions. nih.gov However, many polyfluorinated aromatic compounds are recalcitrant to microbial degradation. acs.org

Ecological Impact and Ecotoxicological Assessments of Related Fluorinated Compounds

The ecotoxicological profile of this compound has not been specifically documented. However, the broader class of aromatic amines is known to have toxic effects on a variety of organisms. imrpress.comacs.orgresearchgate.netbohrium.com The toxicity of these compounds can vary significantly based on their specific chemical structure. imrpress.combohrium.com

Evaluation of Effects on Non-Target Organisms (e.g., Terrestrial Plants, Insect Pollinators, Avian, and Mammalian Species)

Terrestrial Plants: There is limited information on the direct toxicity of aromatic amines to terrestrial plants. Some amines are known to be taken up by plants, and at high concentrations, can lead to reduced biomass and growth. nina.no As nitrogen-rich compounds, at lower concentrations, they might have a fertilizing effect. nina.no

Insect Pollinators: The impact of aromatic amines on insect pollinators is not well-studied. However, pesticides, which can include aromatic amine structures, are known to have lethal and sublethal effects on pollinators like bees. mdpi.comumn.edu Fungicides, another class of chemicals that can contain aromatic amines, have also demonstrated toxicity to bees. umn.edu

Avian Species: Birds can be exposed to environmental contaminants through their diet and are recognized as important indicators of environmental quality. researchgate.netresearchgate.net Persistent organic pollutants, a category that can include certain aromatic amines, are known to have a wide range of adverse effects on birds, impacting their endocrine, immune, and nervous systems, as well as reproduction and development. nih.gov

Mammalian Species: Aromatic amines are known to be toxic to mammals, with some being classified as carcinogenic. acs.orgresearchgate.net They can be absorbed through the skin, gastrointestinal tract, and respiratory system. acs.org The primary mechanism of carcinogenicity for many aromatic amines involves metabolic activation to reactive intermediates that can bind to DNA. imrpress.comnih.govmdpi.com

Table 2: Potential Ecotoxicological Effects of Aromatic Amines on Non-Target Organisms

| Organism Group | Potential Effects of Aromatic Amines | Data Availability for Fluorinated Benzylamines |

|---|---|---|

| Terrestrial Plants | Growth reduction at high concentrations. | No specific data available. |

| Insect Pollinators | Potential for lethal and sublethal effects. | No specific data available. |

| Avian Species | Endocrine disruption, reproductive and developmental effects. | No specific data available. |

| Mammalian Species | Toxicity, carcinogenicity, mutagenicity. | No specific data available. |

Biotransformation Studies and Identification of Environmental Metabolites

Biotransformation is a key process that determines the ultimate fate and potential toxicity of organic compounds in the environment and within organisms. For this compound, biotransformation could involve modifications to both the N-ethyl group and the fluorinated aromatic ring.

N-dealkylation, the removal of an N-alkyl group, is a significant metabolic pathway for many xenobiotics, including amines. nih.gov In the case of this compound, this process would lead to the formation of 3-fluorobenzylamine. Further metabolism of the benzylamine moiety can occur. For instance, benzylamine is biologically degraded by monoamine oxidase B to benzaldehyde. wikipedia.org In rodents, the major metabolite of benzylamine is hippuric acid, formed after oxidation to benzoic acid and subsequent conjugation with glycine. acs.org

The biotransformation of aromatic amines can also involve N-oxidation, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA. imrpress.comnih.gov The presence of the fluorine atom may influence the rate and pathways of metabolism. While the C-F bond is generally stable, enzymatic defluorination of some fluoroaromatics has been reported, often following initial metabolic activation of other parts of the molecule. acs.org

The identification of specific environmental metabolites of this compound would require dedicated studies. Based on the metabolism of related compounds, potential metabolites could include 3-fluorobenzylamine, 3-fluorobenzaldehyde (B1666160), 3-fluorobenzoic acid, and their conjugates.

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-3-fluorobenzylamine, and how can reaction efficiency be validated?

- Methodological Answer : Common synthetic approaches include reductive amination of 3-fluorobenzaldehyde with ethylamine or alkylation of 3-fluorobenzylamine with ethyl halides. To validate efficiency, monitor reaction progress using thin-layer chromatography (TLC) and quantify yields via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product. Structural confirmation should employ , , and NMR, cross-referenced with spectral data from authoritative databases like NIST Chemistry WebBook .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Prioritize / NMR for backbone analysis and NMR to confirm fluorine substitution. Fourier-transform infrared spectroscopy (FTIR) can validate amine and aromatic functionalities. Mass spectrometry (MS), particularly high-resolution MS (HRMS), ensures molecular weight accuracy. For conflicting data, verify sample purity via elemental analysis, repeat measurements under standardized conditions, and consult NIST reference spectra . Advanced techniques like 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in peak assignments.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles) and work in a fume hood to prevent inhalation. Avoid skin contact due to potential amine reactivity. Quench waste with dilute acid (e.g., 1M HCl) before disposal, and segregate hazardous waste for professional treatment, as outlined in chemical safety guidelines .

Advanced Research Questions

Q. How can researchers differentiate positional isomers or closely related derivatives of this compound during structural elucidation?

- Methodological Answer : Positional isomers (e.g., 2-fluoro vs. 4-fluoro derivatives) require advanced NMR techniques like NOESY or ROESY to assess spatial proximity of substituents. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can reveal distinct fragmentation patterns. Computational methods, such as density functional theory (DFT), predict NMR chemical shifts to distinguish isomers .

Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing byproducts?

- Methodological Answer : Apply design of experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For reductive amination, test sodium cyanoborohydride vs. hydrogenation with Pd/C. Monitor byproduct formation using in-situ Raman spectroscopy or inline HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.